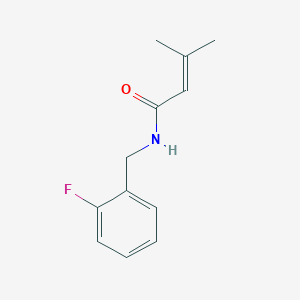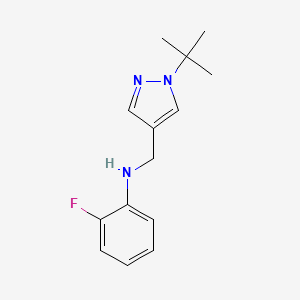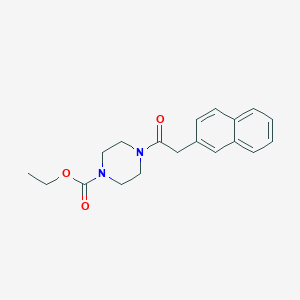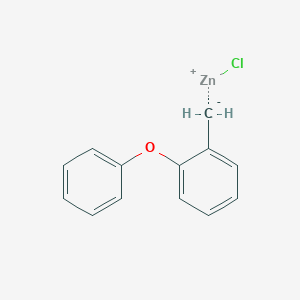![molecular formula C12H22N2O4S B14897032 tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and two nitrogen atoms within its spirocyclic framework, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester and the sulfur dioxide functionalities. Common reagents used in these reactions include tert-butyl bromoacetate, thiourea, and various oxidizing agents. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction: The compound can undergo reduction reactions to remove the sulfur dioxide group.
Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide can be compared with other similar spirocyclic compounds such as:
tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate: Lacks the sulfur dioxide group, making it less reactive in certain chemical reactions.
tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: Has a different nitrogen positioning, affecting its binding properties and reactivity.
The uniqueness of this compound lies in its sulfur dioxide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H22N2O4S |
|---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
tert-butyl 6,6-dioxo-6λ6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O4S/c1-11(2,3)18-10(15)14-8-6-12(9-14)5-4-7-13-19(12,16)17/h13H,4-9H2,1-3H3 |
InChI Key |
IYFUIGZUDSXNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine](/img/structure/B14896954.png)


![3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14896968.png)


![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)






![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
